molecular formula C19H13ClO2 B14736867 1-(3-Chloro-2-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one CAS No. 6077-17-4

1-(3-Chloro-2-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one

Katalognummer: B14736867
CAS-Nummer: 6077-17-4
Molekulargewicht: 308.8 g/mol
InChI-Schlüssel: WHXVGBFZVMVHTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloro-2-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is of interest due to its potential biological activities and applications in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chloro-2-hydroxybenzaldehyde and 1-naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:

3-Chloro-2-hydroxybenzaldehyde+1-NaphthaldehydeBase, SolventThis compound\text{3-Chloro-2-hydroxybenzaldehyde} + \text{1-Naphthaldehyde} \xrightarrow{\text{Base, Solvent}} \text{this compound} 3-Chloro-2-hydroxybenzaldehyde+1-NaphthaldehydeBase, Solvent​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloro-2-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiolate, or sodium methoxide.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino, thio, or alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloro-2-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials, dyes, and organic semiconductors.

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-2-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
  • 1-(3-Hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
  • 1-(4-Chloro-2-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one

Uniqueness

1-(3-Chloro-2-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one is unique due to the presence of the chloro group at the 3-position of the phenyl ring and the hydroxyl group at the 2-position. This specific substitution pattern can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

6077-17-4

Molekularformel

C19H13ClO2

Molekulargewicht

308.8 g/mol

IUPAC-Name

1-(3-chloro-2-hydroxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one

InChI

InChI=1S/C19H13ClO2/c20-17-10-4-9-16(19(17)22)18(21)12-11-14-7-3-6-13-5-1-2-8-15(13)14/h1-12,22H

InChI-Schlüssel

WHXVGBFZVMVHTC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=C(C(=CC=C3)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.